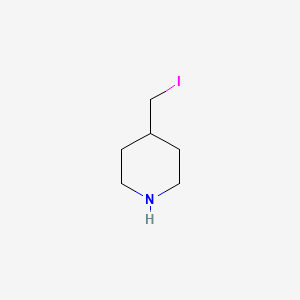

4-(Iodomethyl)piperidine

Description

4-(Iodomethyl)piperidine is a piperidine derivative featuring an iodomethyl (–CH₂I) substituent at the 4-position of the six-membered heterocyclic ring. This compound is widely utilized in organic synthesis as a versatile intermediate, particularly for introducing the methylpiperidine moiety into target molecules via nucleophilic substitution reactions . Its iodine atom acts as a superior leaving group, enabling efficient alkylation or coupling reactions under mild conditions. For example, in the synthesis of donecopride (a dual acetylcholinesterase inhibitor and 5-HT₄ receptor agonist), the methylpiperidine group is installed using N-Boc this compound carboxylate at room temperature to avoid undesired side reactions .

Properties

IUPAC Name |

4-(iodomethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXYNMWHONWNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693548 | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4945-54-4 | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4945-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Iodomethyl)piperidine can be synthesized through several methods. One common approach involves the iodination of 4-(Chloromethyl)piperidine using sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form piperidine derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted piperidines.

Oxidation Products: Piperidine N-oxides.

Reduction Products: Reduced piperidine derivatives.

Scientific Research Applications

Organic Synthesis

4-(Iodomethyl)piperidine serves as a valuable intermediate in the synthesis of various complex molecules. Its ability to participate in nucleophilic substitution reactions makes it a key component in the development of pharmaceuticals and agrochemicals. The compound's reactivity allows for the introduction of diverse functional groups, facilitating the construction of intricate molecular architectures.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in designing and synthesizing potential drug candidates. It has been particularly noted for its role in developing compounds targeting neurological disorders. For instance, derivatives of this compound have shown promise as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease .

Biological Research

The compound is also employed in biological research to study enzyme inhibitors and receptor modulators. Its interactions with biological macromolecules make it a candidate for investigating neuroprotective effects and cytotoxicity. For example, studies have demonstrated that compounds with similar structures can activate neurotrophic receptors like TrkB, potentially reducing cell death in neurodegenerative models.

Case Study 1: Neuroprotective Effects

Research indicates that compounds structurally related to this compound may exhibit neuroprotective properties by activating neurotrophic receptors. In NIH-3T3 cells expressing the TrkB receptor, certain ligands significantly reduced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Acetylcholinesterase Inhibition

A series of piperidine derivatives, including those derived from this compound, were synthesized and evaluated for their acetylcholinesterase inhibitory activity. One notable compound displayed nanomolar inhibition levels, indicating its potential as a treatment for Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Used in drug development and agrochemicals |

| Medicinal Chemistry | Development of drug candidates targeting neurological disorders | Potential acetylcholinesterase inhibitors |

| Biological Research | Study of enzyme inhibitors and receptor modulators | Neuroprotective effects observed in related compounds |

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)piperidine involves its interaction with molecular targets through its reactive iodine atom. This allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can modulate signaling pathways, such as NF-κB and PI3K/Akt, which are involved in cellular processes like inflammation and apoptosis .

Comparison with Similar Compounds

Structural Features and Reactivity

The table below highlights key structural and functional differences between 4-(Iodomethyl)piperidine and analogous piperidine derivatives:

Key Observations :

- Iodine vs. Other Leaving Groups : The iodomethyl group in this compound offers superior leaving ability compared to chloro- or bromo-methyl analogs, enabling milder reaction conditions .

- Steric and Electronic Effects : Piperidine derivatives with bulky substituents (e.g., trifluoromethoxy-phenyl in ) exhibit altered receptor binding profiles compared to smaller groups like iodomethyl.

- Biological Relevance : Piperidine rings with electron-withdrawing groups (e.g., carbonyl in 1-BCP ) enhance interactions with neurotransmitter receptors, while alkyl substituents (e.g., methylpiperidine in donecopride) improve metabolic stability .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : Methylpiperidine derivatives (e.g., donecopride) exhibit prolonged half-lives compared to unsubstituted piperidines due to reduced CYP450-mediated oxidation .

- Metabolite Profiles : Piperidine-based drugs like remifentanil generate inactive carboxylic acid metabolites (e.g., remifentanil acid), minimizing off-target effects .

Biological Activity

4-(Iodomethyl)piperidine is a halogenated derivative of piperidine, characterized by the presence of an iodine atom at the fourth position of the piperidine ring. This structural modification not only alters its chemical properties but also enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacological research.

The molecular formula for this compound is CHNI. The iodine substituent significantly influences its reactivity, particularly in nucleophilic substitution reactions, which are crucial for its interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins, modulating various signaling pathways such as NF-κB and PI3K/Akt, which are pivotal in inflammation and apoptosis processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Interaction : It has been shown to interact with enzymes such as acetylcholinesterase (AChE), where modifications in the piperidine structure can lead to significant changes in inhibitory activity .

- Receptor Affinity : The compound's structural characteristics allow it to bind to various receptors, influencing their activity. For instance, studies have reported its affinity for serotonin receptors, which are involved in mood regulation and cognitive functions .

- Antiviral Potential : Some research suggests that derivatives of piperidine, including this compound, may possess antiviral properties, particularly against coronaviruses. The compound's ability to inhibit viral proteases has been explored as a potential therapeutic avenue .

Case Study 1: Inhibition of Acetylcholinesterase

In a study evaluating various piperidine derivatives, this compound was assessed for its AChE inhibitory activity. The results indicated that the compound exhibited a notable IC value, demonstrating its potential as a treatment for conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of piperidine derivatives highlighted the potential of this compound against SARS-CoV-2. The compound was evaluated using enzymatic assays against viral proteases, showing modest inhibitory effects that warrant further optimization for therapeutic use .

Comparative Analysis

The unique reactivity profile of this compound can be compared with other halogenated piperidine derivatives. Below is a table summarizing key differences in biological activities among selected compounds:

| Compound Name | AChE Inhibition (IC nM) | Viral Protease Inhibition (IC nM) | Receptor Affinity (nM) |

|---|---|---|---|

| This compound | 16 ± 5 | Modest | <5 |

| 4-Bromomethylpiperidine | 25 ± 3 | Weak | >10 |

| 4-Chloromethylpiperidine | 30 ± 2 | No significant inhibition | >20 |

Q & A

Basic: What are common synthetic routes for preparing 4-(Iodomethyl)piperidine, and how are yields optimized?

This compound is typically synthesized via nucleophilic substitution or alkylation of piperidine derivatives. For example, iodomethyl groups can be introduced using reagents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) under reflux conditions . Optimization strategies include:

- Temperature control : Higher yields (e.g., 18%) are achieved by maintaining reaction temperatures between 60–80°C to balance reactivity and side-product formation .

- Catalyst selection : Piperidine itself may act as a catalyst in Knoevenagel condensations, as seen in analogous syntheses of substituted piperidines .

- Purification : Column chromatography or recrystallization (using solvents like chloroform/hexane) is critical for isolating pure products, as impurities can reduce iodomethyl group stability .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound derivatives?

Discrepancies in NMR signals may arise from stereochemical variations, solvent effects, or residual impurities. Methodological approaches include:

- Solvent standardization : CDCl₃ is commonly used for NMR analysis due to its inertness and compatibility with piperidine derivatives. Compare δ values with literature benchmarks (e.g., δ 1.4–3.4 ppm for piperidine protons) .

- 2D NMR techniques : HSQC or COSY experiments can resolve overlapping signals, particularly in crowded regions like δ 6.60–7.20 ppm for aromatic substituents in analogs .

- Impurity profiling : Mass spectrometry (e.g., m/z 421.1 parent peak) helps identify byproducts like dehalogenated species or oxidation products .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic shifts (e.g., iodomethyl protons at δ ~3.4–4.0 ppm and piperidine ring protons at δ 1.4–3.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₁₂IN requires m/z 225.00) and detects halogen isotopes (e.g., ¹²⁷I) .

- Elemental analysis : Verify iodine content (theoretical ~56.3%) to confirm purity .

Advanced: How can reaction conditions be tailored to minimize racemization in chiral this compound analogs?

Racemization often occurs during alkylation or under acidic conditions. Mitigation strategies:

- Low-temperature reactions : Perform substitutions at 0–4°C to slow kinetic resolution .

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) to control stereochemistry .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd/Cu) can induce asymmetry during C–I bond formation, as demonstrated in arylpiperidine syntheses .

Basic: What are the stability considerations for storing this compound?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodecomposition of the C–I bond .

- Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis to hydroxymethyl derivatives .

Advanced: How do researchers validate the biological activity of this compound in receptor-binding assays?

- Radioligand displacement assays : Compete with tritiated ligands (e.g., [³H]spiperone for dopamine receptors) to measure IC₅₀ values. Normalize data against controls to account for non-specific binding .

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes in piperidine-targeted receptors (e.g., σ-1 or NMDA receptors) .

- Metabolic stability tests : Incubate with liver microsomes to assess iodide release or demethylation, which may alter activity .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with iodide residues .

- Ventilation : Perform reactions in fume hoods due to potential iodine vapor release .

- Waste disposal : Neutralize iodide waste with NaHSO₃ before disposal in halogen-specific containers .

Advanced: How can computational methods aid in designing this compound derivatives with enhanced pharmacokinetic properties?

- QSAR modeling : Correlate substituent effects (e.g., iodine position) with logP and bioavailability using software like Schrödinger .

- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration or CYP450 interactions .

- Fragment-based design : Combine iodomethyl-piperidine scaffolds with bioactive fragments (e.g., aryl sulfonamides) to improve target affinity .

Basic: What are the key challenges in scaling up this compound synthesis for preclinical studies?

- Yield limitations : Batch processes may require iterative optimization (e.g., adjusting stoichiometry of CH₃I) to maintain >15% yield .

- Purification bottlenecks : Replace column chromatography with distillation or crystallization for larger batches .

- Safety at scale : Use jacketed reactors to control exothermic reactions and prevent thermal runaway .

Advanced: How can researchers address inconsistencies in reproducibility across literature methods for this compound synthesis?

- Detailed protocol replication : Adhere strictly to reported conditions (e.g., solvent ratios, reaction times) and validate intermediates via TLC/NMR .

- Error analysis : Quantify deviations using statistical tools (e.g., %RSD for yields) and troubleshoot variables like catalyst purity .

- Collaborative verification : Cross-check results with independent labs to isolate procedural vs. instrumental errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.